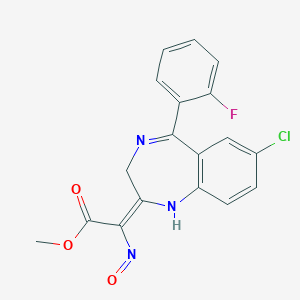

7-Chloro-5-(2-fluorophenyl)-alpha-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-5-(2-fluorophenyl)-alpha-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester is a useful research compound. Its molecular formula is C18H13ClFN3O3 and its molecular weight is 373.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester (CAS No. 59468-41-6) is a synthetic compound belonging to the benzodiazepine class. Its unique structure, which includes a chloro atom, a fluorophenyl group, and a hydroxyimino functional group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.

The molecular formula of 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester is C18H13ClFN3O3, with a molecular weight of approximately 373.77 g/mol. The compound features a complex benzodiazepine core, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 59468-41-6 |

| Molecular Formula | C18H13ClFN3O3 |

| Molecular Weight | 373.77 g/mol |

| Boiling Point | 538.6 ± 60.0 °C |

Pharmacological Activity

Research indicates that 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester exhibits various pharmacological activities:

1. Anxiolytic Effects:

Studies have shown that compounds in the benzodiazepine class typically interact with GABA_A receptors, leading to anxiolytic effects. This compound's structure suggests it may similarly modulate GABAergic activity, potentially making it effective in treating anxiety disorders.

2. Antidepressant Potential:

Preliminary research indicates that the compound may influence neurotransmitter systems associated with mood regulation, such as serotonin and norepinephrine pathways. These interactions could position it as a candidate for further investigation in the treatment of depression.

3. Neuroprotective Properties:

The hydroxyimino group may confer neuroprotective effects by promoting antioxidant activity or modulating neuroinflammatory responses. This aspect warrants further study to elucidate its mechanisms and therapeutic implications.

Synthesis Methods

The synthesis of 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester involves several chemical reactions typical of benzodiazepine derivatives:

- Formation of the Benzodiazepine Core: Utilizing appropriate precursors to construct the fused ring system.

- Introduction of Functional Groups: Incorporating the chloro and fluorophenyl substituents through electrophilic aromatic substitution or similar methods.

- Hydroxyimino Formation: Achieving the hydroxyimino functionality via oxime formation techniques.

These synthetic pathways highlight the versatility in developing novel compounds within this class.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and their derivatives:

Case Study 1: Anxiolytic Activity Evaluation

A study evaluated the anxiolytic properties of various benzodiazepine derivatives in animal models. Results indicated that compounds with structural similarities to 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine exhibited significant reductions in anxiety-like behaviors compared to control groups.

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective agents highlighted that certain benzodiazepines could mitigate oxidative stress in neuronal cells. The hydroxyimino group in this compound may enhance its capacity to protect against neurodegeneration.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The primary applications of 7-Chloro-5-(2-fluorophenyl)-alpha-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester are in the field of pharmacology. Its structure suggests several potential therapeutic uses:

- Anxiolytic Effects : Preliminary studies indicate that this compound may possess anxiolytic properties similar to traditional benzodiazepines. Its interaction with GABA receptors could provide insights into its efficacy in treating anxiety disorders.

- Antidepressant Potential : The unique substituents on the benzodiazepine core may offer novel mechanisms for addressing depression, particularly in patients who do not respond to conventional treatments.

- Neuroprotective Properties : Research into its neuroprotective effects is ongoing, with potential applications in neurodegenerative diseases where oxidative stress plays a significant role.

Research has highlighted several biological activities associated with this compound:

- GABA Receptor Modulation : As with many benzodiazepines, it is hypothesized that this compound interacts with GABA_A receptors, enhancing inhibitory neurotransmission which may lead to anxiolytic and sedative effects.

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating its therapeutic viability. Preliminary pharmacokinetic studies suggest favorable profiles that warrant further investigation.

Propiedades

IUPAC Name |

methyl (2Z)-2-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-2-hydroxyiminoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3/c1-26-18(24)17(23-25)15-9-21-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)22-15/h2-8,25H,9H2,1H3/b23-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYIITJZACXMQL-QJOMJCCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N\O)/C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.